molecular formula C9H12ClF2N B13470184 2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride

2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride

Cat. No.: B13470184
M. Wt: 207.65 g/mol
InChI Key: GHEJBDRQQWVDKJ-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride is an organic compound with the molecular formula C9H11F2N·HCl. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by an isopropyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2,5-difluorotoluene, undergoes nitration to form 2,5-difluoro-4-nitrotoluene.

    Reduction: The nitro group in 2,5-difluoro-4-nitrotoluene is reduced to an amino group, resulting in 2,5-difluoro-4-aminotoluene.

    Alkylation: The amino group is then alkylated with isopropyl chloride to form 2,5-difluoro-4-(propan-2-yl)aniline.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by efficient purification steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products include substituted anilines.

    Oxidation: Products include quinones.

    Reduction: Products include corresponding amines.

Scientific Research Applications

2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the isopropyl group provides steric hindrance, influencing the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoroaniline: Lacks the isopropyl group, making it less sterically hindered.

    4-Isopropylaniline: Lacks the fluorine atoms, resulting in different electronic properties.

    2,4-Difluoroaniline: Has fluorine atoms at different positions, affecting its reactivity and binding properties.

Uniqueness

2,5-Difluoro-4-(propan-2-yl)aniline hydrochloride is unique due to the combination of fluorine atoms and an isopropyl group, which provides a distinct balance of electronic and steric effects. This uniqueness makes it valuable in various chemical reactions and applications.

Properties

Molecular Formula

C9H12ClF2N

Molecular Weight

207.65 g/mol

IUPAC Name

2,5-difluoro-4-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C9H11F2N.ClH/c1-5(2)6-3-8(11)9(12)4-7(6)10;/h3-5H,12H2,1-2H3;1H

InChI Key

GHEJBDRQQWVDKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1F)N)F.Cl

Origin of Product

United States

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